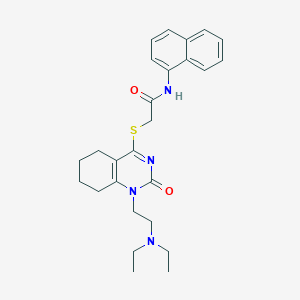

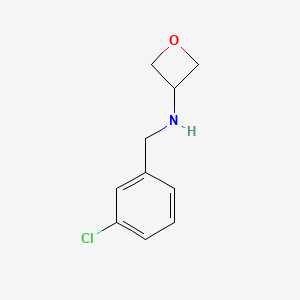

N-(3-Chlorobenzyl)oxetan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-Chlorobenzyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H12ClNO . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of oxetanes, including “N-(3-Chlorobenzyl)oxetan-3-amine”, often involves the opening of an epoxide ring with a suitable nucleophile . This process can be achieved under moderate heating and requires an activation energy of 13-17 kcal/mol . The reaction is sensitive to epoxide substitution, and enantioenriched chiral oxetanes can be accessed from enantioenriched epoxides with full retention of enantiomeric purity .Molecular Structure Analysis

The molecular structure of “N-(3-Chlorobenzyl)oxetan-3-amine” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

“N-(3-Chlorobenzyl)oxetan-3-amine” can participate in various chemical reactions. For instance, it can undergo bromination with Br2 or epoxidation with m-CPBA . Additionally, it can be involved in ring expansion reactions to form larger heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Chlorobenzyl)oxetan-3-amine” include its molecular weight, density, melting point, and boiling point . These properties can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Synthesis Methods

N-(3-Chlorobenzyl)oxetan-3-amine, as part of the broader category of N-alkylamines and N-arylamines, is synthesized through various methods that are pivotal for academic and industrial applications. The expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts demonstrates an efficient method for producing such compounds, including amino acid derivatives and existing drug molecules, emphasizing their significance in life science molecules and their regulatory activities Senthamarai et al., 2018.

Atmospheric Chemistry

In atmospheric chemistry, the study of primary aliphatic amines, including similar structures to N-(3-Chlorobenzyl)oxetan-3-amine, showcases their role in aerosol formation when oxidized with NO3 radicals. This process significantly impacts air quality, particularly in rural communities with elevated nighttime particulate matter (PM) loadings Malloy et al., 2008.

Photoredox Catalysis

The application of photoredox catalysis in site-selective arene C-H amination indicates a method for transforming C-H into C-N bonds using visible light. This process, relevant for synthesizing bioactive compounds, showcases the versatility of N-arylamines and similar structures in pharmaceutical research, highlighting a blueprint for aromatic carbon-hydrogen functionalization Romero et al., 2015.

Electrophilic Aminating Agents

The development of new, sustainable platforms for carbon-nitrogen bond formation through practical singly and doubly electrophilic aminating agents represents a crucial advancement. This method allows for the direct preparation of symmetrical and unsymmetrical diaryl-, arylalkyl-, and dialkylamines, further underlining the importance of efficient C-N bond-forming methods Kattamuri et al., 2017.

Transition-Metal-Catalyzed C-N Bond Forming

Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source offer a mild and versatile C-H amination protocol. This approach, leveraging organic azides for efficient C-H amination reactions, provides a step- and atom-economical alternative to traditional C-N cross-coupling reactions, demonstrating the versatility of N-arylamines and related compounds in synthesizing nitrogen-containing materials Shin et al., 2015.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(3-chlorophenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIMDEJZNJMZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide](/img/structure/B2702679.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride](/img/structure/B2702681.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2702687.png)

![3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)

![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)

![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2702696.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine](/img/structure/B2702697.png)